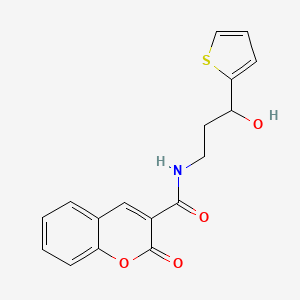

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide is a coumarin-based derivative featuring a 2-oxo-2H-chromene (coumarin) core substituted at the 3-position with a carboxamide group. The amide side chain contains a hydroxypropyl moiety bearing a thiophen-2-yl group, conferring unique electronic and steric properties.

Properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-2-ylpropyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c19-13(15-6-3-9-23-15)7-8-18-16(20)12-10-11-4-1-2-5-14(11)22-17(12)21/h1-6,9-10,13,19H,7-8H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPVAHSEEUDJTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCC(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-hydroxy-3-(thiophen-2-yl)propylamine with 2-oxo-2H-chromene-3-carboxylic acid under dehydrating conditions to form the desired carboxamide linkage. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the chromene ring can be reduced to form a hydroxyl group.

Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are common reducing agents.

Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) can be used for substitution reactions on the thiophene ring.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.

Biological Studies: Investigation of its biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

Material Science:

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The chromene core and thiophene ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various cellular pathways.

Comparison with Similar Compounds

Substituent Variations in Amide Side Chains

The target compound’s thiophene-hydroxypropyl side chain distinguishes it from other coumarin carboxamides:

- N-(3,5-Dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (5a) : Contains a rigid aromatic substituent (3,5-dimethylphenyl) instead of the thiophene-hydroxypropyl group. This structural difference reduces hydrophilicity, as evidenced by its higher melting point (277.1–279.2°C) compared to thiophene-containing analogues .

- N-(3-(1H-Imidazol-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide (IPC) : Substituted with an imidazole-propyl group, enabling dual-responsive fluorescence for detecting picric acid (PA) and Fe³⁺. The thiophene in the target compound may offer similar π-π stacking interactions but lacks the imidazole’s metal-chelating capacity .

Impact of Thiophene Incorporation

This contrasts with purely aliphatic or phenyl-substituted analogues (e.g., 5a), which rely on hydrophobic or van der Waals interactions .

Physicochemical Properties

Key properties of selected coumarin carboxamides are compared below:

*Calculated based on molecular formulae.

Enzyme Inhibition

- MAO-B Inhibition : Methoxy-substituted coumarin carboxamides (e.g., compound 2 in ) show inhibitory activity against MAO-B, a target in neurodegenerative diseases. The target compound’s thiophene group may modulate binding affinity due to sulfur’s electronegativity, though direct data are lacking .

- Antimicrobial Activity : Thiourea-linked coumarin carboxamides (e.g., ’s e1–e6) exhibit antimicrobial properties. The hydroxypropyl-thiophene group in the target compound could enhance membrane permeability compared to aliphatic substituents .

Fluorescence and Sensing

IPC () demonstrates fluorescence quenching in the presence of PA and Fe³⁺. The target compound’s thiophene moiety may similarly enable π-π interactions with aromatic analytes, though its hydroxy group could introduce hydrogen-bonding capabilities absent in IPC .

Biological Activity

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide, with CAS number 1421480-99-0, is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on available research.

Chemical Structure and Properties

The molecular formula of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide is , with a molecular weight of 329.4 g/mol. The compound features a chromene core, a thiophene ring, and a carboxamide group, which contribute to its biological activities.

| Property | Value |

|---|---|

| CAS Number | 1421480-99-0 |

| Molecular Formula | C17H15NO4S |

| Molecular Weight | 329.4 g/mol |

Synthesis

The synthesis typically involves multi-step organic reactions. A common method includes the condensation of 3-hydroxy-3-(thiophen-2-yl)propylamine with 2-oxo-2H-chromene-3-carboxylic acid under dehydrating conditions, often utilizing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Antimicrobial Activity

Research indicates that derivatives of compounds similar to N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide exhibit significant antimicrobial properties. In particular, studies have shown that various synthesized derivatives demonstrate potent activity against bacteria and fungi, suggesting that this compound may also possess similar properties .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity, likely due to its ability to modulate inflammatory pathways through interaction with specific enzymes or receptors. The chromene and thiophene moieties can engage in π–π stacking and hydrogen bonding with biological macromolecules, influencing cellular responses .

Antioxidant Effects

In vitro studies have indicated that compounds with similar structural features may exhibit antioxidant properties. These effects are attributed to the ability of the hydroxyl groups to scavenge free radicals, thereby reducing oxidative stress in cells .

The mechanism by which N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide exerts its biological effects involves binding to specific molecular targets within cells. This interaction can modulate enzyme activity or receptor signaling pathways:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target proteins.

- Hydrophobic Interactions : The thiophene ring enhances hydrophobic interactions with lipid membranes or protein pockets.

- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory processes or microbial resistance .

Case Studies and Research Findings

Several studies have evaluated the biological activities of related compounds:

- Antimicrobial Evaluation : A study reported that derivatives exhibited significant antimicrobial effects against various pathogens, indicating potential therapeutic applications in treating infections .

- Anti-inflammatory Studies : Research focused on similar chromene derivatives showed promising anti-inflammatory effects in cellular models, suggesting that N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide could be explored for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide, and how can yield/purity be improved?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the coupling of 2-oxo-2H-chromene-3-carboxylic acid with a thiophene-containing hydroxypropyl amine. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or CH₂Cl₂ under nitrogen .

- Hydroxyl group protection : Protect the thiophene-propanol hydroxyl group with tert-butyldimethylsilyl (TBS) chloride to prevent side reactions during synthesis .

- Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, methanol/water mobile phase) to isolate the product .

- Optimization : Adjust reaction temperature (50–70°C for amidation) and solvent polarity to enhance regioselectivity. Monitor reaction progress via TLC or LC-MS .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm the chromene carboxamide backbone (δ ~6.5–8.5 ppm for aromatic protons) and thiophene-propyl linkage (δ ~2.5–4.0 ppm for CH₂ groups) .

- IR : Identify key functional groups (amide C=O stretch at ~1650–1680 cm⁻¹, chromene lactone C=O at ~1720 cm⁻¹) .

- HRMS : Validate molecular weight (calculated for C₂₀H₁₇NO₄S: ~391.08 g/mol) with <2 ppm error .

- X-ray crystallography : For absolute configuration determination, though limited by compound crystallinity .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity (e.g., antimicrobial vs. anti-inflammatory) be resolved?

- Methodological Answer :

- Dose-response profiling : Test across a wider concentration range (e.g., 0.1–100 µM) to identify activity thresholds .

- Target specificity assays : Use kinase/phosphatase panels or bacterial strain libraries to differentiate off-target effects .

- Comparative SAR : Synthesize analogs (e.g., replacing thiophene with furan or altering the hydroxypropyl chain length) to isolate structural contributors to activity .

- Data reconciliation : Cross-validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) .

Q. What computational strategies are recommended to model the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding to enzymes like COX-2 or bacterial topoisomerases. Focus on the carboxamide and thiophene moieties as key pharmacophores .

- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of predicted binding poses .

- ADMET prediction : Utilize SwissADME or ADMETLab 2.0 to estimate permeability (LogP ~2.5), metabolic stability (CYP450 inhibition risks), and toxicity (AMES test alerts) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Methodological Answer :

- pH stability : Conduct accelerated degradation studies (pH 1–13, 37°C) monitored via HPLC. The lactone ring in chromene is prone to hydrolysis at pH >10, requiring neutral buffers for biological assays .

- Thermal stability : Store lyophilized samples at -20°C; avoid prolonged exposure to >40°C during synthesis (risk of thiophene ring decomposition) .

- Light sensitivity : Shield solutions from UV light to prevent chromene photooxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.